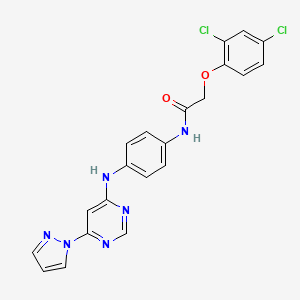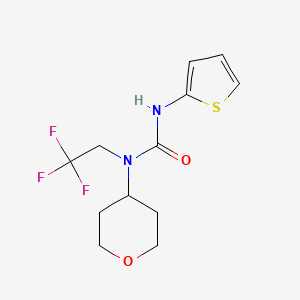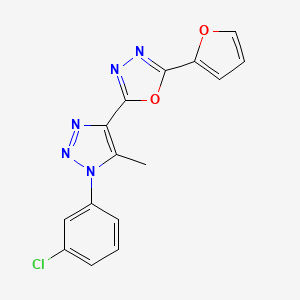
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a furan ring, and an oxadiazole ring. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole, furan, and oxadiazole rings. These rings would likely contribute to the compound’s overall stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich furan ring and the electron-deficient oxadiazole and triazole rings. These groups could potentially undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the furan, oxadiazole, and triazole rings could potentially impact the compound’s solubility, stability, and reactivity .Scientific Research Applications
Heterocyclic Chemistry and Chemical Synthesis
Heterocyclic compounds like 1,3,4-oxadiazoles and triazoles are central to synthetic chemistry due to their diverse applications, including the development of pharmaceuticals and materials science. The synthesis and characterization of similar compounds, such as 5-furan-2yl[1,3,4]oxadiazole-2-thiol and furan-2yl-4H-[1,2,4]-triazole-3-thiol, have been detailed, highlighting their structural and functional diversity. These compounds are synthesized from furan-2-carboxylic acid hydrazide, demonstrating the synthetic versatility of furan derivatives in producing complex heterocycles (Koparır, Çetin, & Cansiz, 2005).
Biological Activities and Therapeutic Potential
The derivatives of 1,3,4-oxadiazole, including those linked with furan and triazole rings, have been extensively studied for their biological activities. These compounds exhibit a range of pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities. For instance, novel thioxothiazolidin-4-one derivatives have shown significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumors, indicating the potential therapeutic applications of heterocyclic compounds in cancer treatment (Chandrappa et al., 2010).
Material Science and Energetic Materials
In the field of materials science, particularly in the development of insensitive energetic materials, compounds based on oxadiazole and triazole structures have been synthesized and characterized for their thermal stabilities and detonation performances. These studies contribute to the safer design and application of energetic materials for military and industrial purposes (Yu et al., 2017).
Safety And Hazards
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the presence of the triazole, furan, and oxadiazole rings, this compound could potentially be of interest in the fields of medicinal chemistry and materials science .
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O2/c1-9-13(15-19-18-14(23-15)12-6-3-7-22-12)17-20-21(9)11-5-2-4-10(16)8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGUOGKUTBVALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

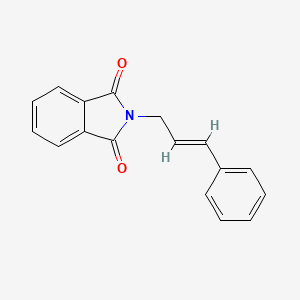
![1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2662111.png)
![2-chloro-4-{5-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline-1-carbonyl}pyridine](/img/structure/B2662113.png)
![N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2662117.png)
![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2662118.png)
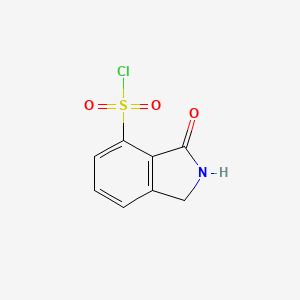
![3-butyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2662121.png)
![1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B2662122.png)
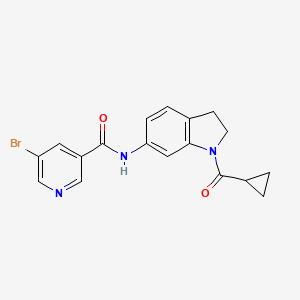
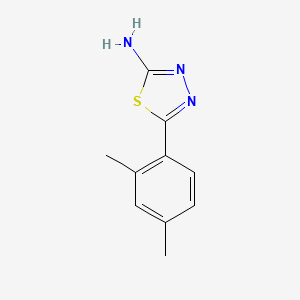
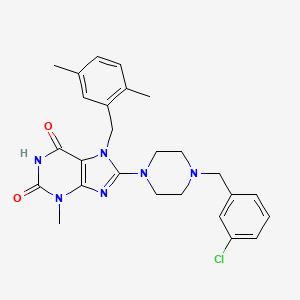
![N-(3-bromophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2662128.png)
